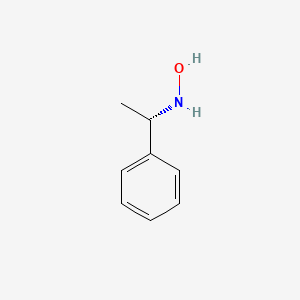

(S)-1-Phenylethylhydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-phenylethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448101 | |

| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-47-4 | |

| Record name | (S)-1-PHENYLETHYLHYDROXYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Phenylethylhydroxylamine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Abstract

This in-depth technical guide provides a comprehensive overview of (S)-1-phenylethylhydroxylamine, a pivotal chiral hydroxylamine in modern organic synthesis. The document delves into the historical context of its discovery, rooted in the broader development of asymmetric synthesis. It offers a detailed exploration of its primary synthesis methodologies, including the stereoselective oxidation of (S)-1-phenylethylamine and the asymmetric reduction of acetophenone oxime derivatives. Each method is accompanied by a thorough analysis of reaction mechanisms, experimental protocols, and comparative data on yields and enantioselectivity. Furthermore, this guide highlights the critical role of this compound as a versatile chiral building block and auxiliary in the synthesis of complex molecules, particularly within the pharmaceutical industry. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to leverage this important chiral synthon.

Introduction: The Strategic Importance of Chiral Hydroxylamines

The principle of chirality is fundamental to the life sciences, with the stereochemistry of a molecule often dictating its biological activity. In drug development, the separation and selective synthesis of enantiomers are critical, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. This necessity has driven the development of a sophisticated toolbox for asymmetric synthesis, wherein chiral auxiliaries, reagents, and catalysts are employed to control the stereochemical outcome of a reaction.

Within this context, chiral hydroxylamines have emerged as a class of highly valuable synthetic intermediates. The presence of both a stereocenter and a reactive hydroxylamine functionality makes them powerful synthons for the construction of complex chiral molecules. This compound, in particular, stands out due to the ready availability of its precursor, (S)-1-phenylethylamine, and its versatile reactivity. It serves not only as a precursor to other chiral molecules but also as a chiral auxiliary itself, guiding the stereoselective formation of new chiral centers.

This guide aims to provide a detailed technical overview of this compound, from its conceptual origins to its practical application, empowering researchers to effectively utilize this key chiral building block in their synthetic endeavors.

Discovery and Historical Context: A Legacy of Asymmetric Synthesis

The discovery and development of this compound are intrinsically linked to the pioneering work in asymmetric synthesis and the evolution of chiral auxiliaries. While a singular "discovery" paper for this specific hydroxylamine is not readily identifiable in the historical literature, its emergence can be traced through the development of its parent amine, (S)-1-phenylethylamine, and the broader understanding of chiral molecules.

The concept of chirality was first elucidated by Louis Pasteur in the mid-19th century, but it was the work of chemists like E. J. Corey and Barry Trost in the 1970s and 1980s that introduced the concept of chiral auxiliaries as a practical strategy for asymmetric synthesis.[1][2] These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed.

(S)-1-phenylethylamine became one of the most widely used chiral resolving agents and a foundational chiral auxiliary due to its commercial availability in high enantiomeric purity and its ability to form diastereomeric salts or derivatives that can be readily separated. Its application in the synthesis of a wide array of chiral compounds paved the way for the exploration of its derivatives, including this compound. The development of reliable methods for the oxidation of chiral amines to their corresponding hydroxylamines provided a direct route to this valuable synthon, expanding the repertoire of chiral building blocks available to synthetic chemists.

Stereoselective Synthesis of this compound

The synthesis of this compound in high enantiomeric purity is paramount to its utility. Two primary strategies have emerged as the most effective and practical: the stereospecific oxidation of enantiopure (S)-1-phenylethylamine and the asymmetric reduction of acetophenone oxime.

Oxidation of (S)-1-Phenylethylamine

This is the most direct and widely employed method for the preparation of this compound. The strategy relies on the availability of high-purity (S)-1-phenylethylamine and a mild oxidizing agent that can effect the N-hydroxylation without racemization or over-oxidation.

3.1.1. Mechanism of Amine Oxidation with m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used oxidant for this transformation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic oxygen of the peroxy acid.

Caption: Mechanism of Amine Oxidation with m-CPBA.

3.1.2. A Scalable, Three-Step, Single-Solvent Process

A robust and scalable process for the synthesis of this compound has been reported in Organic Process Research & Development.[3][4] This method involves a three-step, single-solvent telescoped process, which is highly amenable to large-scale manufacturing. For enhanced stability, the product is isolated as its p-toluenesulfonic acid salt.

Experimental Protocol: Synthesis of (S)-N-(1-Phenylethyl)hydroxylamine p-Toluenesulfonate

-

Step 1: Imine Formation: (S)-α-methylbenzylamine is reacted with an appropriate aldehyde (e.g., p-anisaldehyde) in a suitable solvent like ethyl acetate to form the corresponding imine.

-

Step 2: Oxidation: The imine is then oxidized in the same solvent using an oxidizing agent such as m-CPBA at a controlled temperature.

-

Step 3: Hydrolysis and Salt Formation: The resulting oxaziridine is hydrolyzed, and the crude hydroxylamine is treated with p-toluenesulfonic acid to precipitate the stable salt.

3.1.3. Validated Protocol for the Oxalate Salt

A detailed and validated protocol for the synthesis and isolation of (S)-N-1-phenylethylhydroxylamine as its oxalate salt is available in Organic Syntheses.[5] This procedure is highly reliable and provides the product in excellent purity.

Experimental Protocol: Synthesis of N-Hydroxy-(S)-1-phenylethylamine Oxalate [5]

-

Step A: Synthesis of (S)-[(1-phenylethyl)amino]acetonitrile: A solution of (S)-(-)-α-methylbenzylamine, aqueous sodium cyanide, and aqueous formaldehyde is stirred at room temperature. The product is extracted with dichloromethane and purified by column chromatography.

-

Step B: Synthesis of [[(1S)-1-Phenylethyl]imino]acetonitrile N-oxide: The aminoacetonitrile is dissolved in dichloromethane and cooled in an ice bath. m-Chloroperbenzoic acid (m-CPBA) is added in portions. After the reaction is complete, the mixture is worked up with aqueous sodium thiosulfate and sodium bicarbonate.

-

Step C: Synthesis of N-Hydroxy-(S)-1-phenylethylamine oxalate: The crude nitrone is dissolved in methanol, and hydroxylamine hydrochloride is added. The mixture is heated, then cooled, and the product is precipitated as the oxalate salt by the addition of oxalic acid.

Asymmetric Reduction of Acetophenone Oxime

An alternative and increasingly attractive approach to chiral hydroxylamines is the catalytic asymmetric reduction of the corresponding oximes.[6] This method avoids the use of a chiral starting material and instead relies on a chiral catalyst to induce enantioselectivity.

3.2.1. Reaction Principle

The core of this strategy is the hydrogenation of the C=N double bond of acetophenone oxime using a chiral catalyst, typically a transition metal complex with a chiral ligand. The challenge lies in achieving high chemoselectivity for the hydroxylamine over the corresponding amine (from over-reduction) and high enantioselectivity.

Caption: Asymmetric Reduction of Acetophenone Oxime.

3.2.2. Recent Advances in Catalysis

Recent breakthroughs have led to the development of highly efficient catalysts for the asymmetric hydrogenation of oximes. For instance, an iridium-based catalyst has been reported to convert oxime substrates to chiral hydroxylamines with high enantioselectivity and chemoselectivity, avoiding the formation of the amine byproduct.[7] Nickel-catalyzed asymmetric reductions have also shown great promise, affording N,O-disubstituted hydroxylamines in high yield and enantiomeric excess.[8]

Table 1: Comparison of Synthesis Methods for this compound

| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee%) | Advantages | Disadvantages |

| Amine Oxidation | (S)-1-Phenylethylamine | m-CPBA | High | >99% | High ee, well-established | Relies on chiral starting material |

| Asymmetric Reduction | Acetophenone Oxime | Chiral Ir or Ni catalyst | Good to Excellent | Up to 99% | Starts from achiral material | Catalyst development is ongoing |

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is crucial for its use in synthesis. The following data is for the oxalate salt, which is a common and stable form of the compound.

Table 2: Physicochemical Properties of N-Hydroxy-(S)-1-phenylethylamine Oxalate

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.21 g/mol |

| Melting Point | 177-180 °C (dec.) |

| Optical Rotation | [α]D²⁸ -2.2 (c 1.06, MeOH) |

Spectroscopic Data (Oxalate Salt) [5]

-

¹H NMR (500 MHz, CD₃OD) δ: 7.50-7.39 (m, 5H), 4.52 (q, J = 6.9 Hz, 1H), 1.68 (d, J = 6.8 Hz, 3H).

-

¹³C NMR (126 MHz, CD₃OD) δ: 166.4, 136.0, 130.6, 130.1, 129.9, 62.9, 16.1.

-

IR (KBr) cm⁻¹: 3220, 2987, 2578, 1761, 1610, 1483, 1458, 1210, 986, 961, 775, 714, 702.

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound in organic synthesis is multifaceted, serving as a versatile chiral building block and a precursor to other valuable chiral molecules.

As a Chiral Auxiliary

While its parent amine is more commonly used as a chiral auxiliary, this compound and its derivatives can also be employed to direct the stereochemical outcome of reactions. The chiral center in the hydroxylamine can influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule.

Synthesis of Chiral Nitrones for Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of chiral nitrones. These nitrones can then undergo [3+2] cycloaddition reactions with alkenes to produce chiral isoxazolidines, which are important heterocyclic scaffolds in medicinal chemistry.

Caption: Synthesis of Chiral Isoxazolidines.

Role in Drug Development

Chiral hydroxylamines are important intermediates in the synthesis of a variety of pharmaceutical agents. While specific examples detailing the direct use of this compound in the synthesis of marketed drugs are not abundant in the public domain, its precursor, (S)-1-phenylethylamine, is a well-established chiral auxiliary in the synthesis of several drugs, including:

-

(+)-Lortalamine: An antidepressant.

-

(R)-Ramatroban: A treatment for allergic rhinitis and asthma.[9]

The availability of this compound provides a direct entry point to chiral scaffolds that are structurally related to those derived from its parent amine, making it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) before use. As with many hydroxylamine derivatives, it may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile chiral building block in modern organic synthesis. Its efficient and stereoselective synthesis, primarily through the oxidation of its readily available parent amine, makes it an attractive tool for researchers in both academic and industrial settings. The alternative route via asymmetric reduction of acetophenone oxime is a promising area of ongoing research that could further enhance its accessibility.

The applications of this compound in the synthesis of complex chiral molecules, particularly in the context of drug discovery and development, are expected to continue to grow. As the demand for enantiomerically pure pharmaceuticals increases, the importance of reliable and efficient methods for the synthesis of key chiral intermediates like this compound will only become more pronounced. Future research will likely focus on the development of even more efficient and sustainable catalytic methods for its synthesis and the expansion of its applications in the construction of novel molecular architectures with valuable biological properties.

References

- Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Synthesis. Journal of the American Chemical Society, 97(23), 6908–6909.

- Pascale, F., et al. (2020). Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines. Science, 368(6498), 1081-1086.

- Trost, B. M., & O'Krongly, D. (1980). A chiral template for asymmetric synthesis. Mandelic acid. The Journal of Organic Chemistry, 45(10), 1904-1906.

- Patel, I., Smith, N. A., & Tyler, S. N. G. (2009). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development, 13(1), 49–53.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.

- Danishefsky, S. J., & Pearson, W. H. (1983). A Stereospecific Route to the Optically Active Hydroxylamine Corresponding to (S)-1-Phenylethylamine. The Journal of Organic Chemistry, 48(21), 3865–3866.

- Enders, D., & Schubert, H. (1985). Asymmetric synthesis of α-substituted primary amines via SAMP-/RAMP-hydrazones. Angewandte Chemie International Edition in English, 24(12), 1021-1023.

- Organic Syntheses, Coll. Vol. 10, p.501 (2004); Vol. 79, p.159 (2002).

- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.

- Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid).

- InCatT. (2020).

- RSC Publishing. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.

- National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.

- ACS Publications. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine.

- YouTube. (2020).

- MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.

- MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.

- ACS Publications. (2008). An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine.

- BenchChem. (2023).

- ResearchGate. (2021).

- Organic Chemistry Portal. (2022). m-CPBA (meta-chloroperoxybenzoic acid).

- ChemicalBook. (n.d.). L-1-Phenylethylamine(2627-86-3) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0012275).

- YouTube. (2023).

- ACS Publications. (2023). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.

- ResearchGate. (2022). Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments?.

- Organic Syntheses. (n.d.). n-hydroxy-(s)

- PubMed Central. (2014). The Significance of Chirality in Drug Design and Development.

- MDPI. (2020).

- Organic Chemistry Portal. (n.d.).

- MDPI. (2023).

- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ACS Publications. (2022). Nickel-Catalyzed Enantioselective Arylative Cyclization of Alkyne-Oxime Ethers: Access to Chiral Hydroxylamine Ethers.

- Academic Journal of Life Sciences. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.

- PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

- PubMed Central. (2011). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.

- ResearchGate. (2019). (a) Synthesis of (S)‐1‐phenylethylamine (PEA)

- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- CymitQuimica. (n.d.). N-(1-Phenylethyl)hydroxylamine.

- RSC Publishing. (2022).

- MDPI. (2022).

- ResearchGate. (2019).

- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

Sources

- 1. youtube.com [youtube.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 8. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-1-Phenylethylamine(2627-86-3) 1H NMR [m.chemicalbook.com]

(S)-1-Phenylethylhydroxylamine chemical properties and structure

An In-Depth Technical Guide to (S)-1-Phenylethylhydroxylamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral hydroxylamine derivative of significant interest in synthetic organic chemistry, particularly in the realm of asymmetric synthesis and drug development. Its unique structural features, combining a stereogenic center with a reactive hydroxylamine moiety, make it a valuable tool for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The molecule's utility as a chiral auxiliary and building block has been demonstrated in the synthesis of various bioactive compounds, including potential therapeutics for conditions like osteoarthritis.[1]

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| CAS Number | 53933-47-4 | [2] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point | 251 °C | [2] |

| Density | 1.060 g/cm³ | [2] |

| Flash Point | 117 °C | [2] |

| pKa (Predicted) | 13.26 ± 0.50 | [2] |

Chemical Structure

The structure of this compound features a phenyl group and a hydroxylamine group attached to a stereogenic carbon atom, which is also bonded to a methyl group and a hydrogen atom. The "(S)" designation indicates the specific stereochemical configuration at this chiral center.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

A robust and scalable three-step synthesis of this compound has been reported, starting from the readily available (S)-α-methylbenzylamine.[1][4] This process is amenable to large-scale manufacturing and involves the formation of an intermediate N-oxide, which is subsequently hydrolyzed.[1][4][5]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-((1-Phenylethyl)amino)acetonitrile

-

Dissolve (S)-α-methylbenzylamine and Hünig's base (N,N-diisopropylethylamine) in ethyl acetate.[1]

-

Heat the solution to 40°C.

-

Add bromoacetonitrile dropwise over a period of 2 hours.[1]

-

Stir the reaction mixture for an additional 3 hours after the addition is complete.

-

Cool the suspension to 20°C and wash with water to afford an ethyl acetate solution of the product.[1]

Rationale: This step involves the N-alkylation of the starting amine with bromoacetonitrile. Hünig's base acts as a non-nucleophilic base to scavenge the hydrobromic acid formed during the reaction.

Step 2: Synthesis of (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide

-

Cool the ethyl acetate solution from the previous step to 0°C.

-

Add a freshly prepared solution of meta-chloroperoxybenzoic acid (m-CPBA) in ethyl acetate, maintaining the internal temperature below 5°C.[4][5]

-

Allow the reaction mixture to warm to 20°C.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[4][5]

Rationale: m-CPBA is a common oxidizing agent used here to convert the secondary amine to the corresponding N-oxide (nitrone). The reaction is performed at low temperatures to control the exothermicity and improve selectivity.

Step 3: Hydrolysis to this compound

-

The resulting ethyl acetate solution containing the N-oxide is then subjected to hydrolysis to yield the final product.

-

The product can be isolated as its p-toluenesulfonic acid salt for improved stability and handling.[4] Alternatively, it can be isolated as the oxalate salt.[6]

Rationale: The hydrolysis of the nitrone intermediate cleaves the cyanomethylene group, affording the desired hydroxylamine.

Spectroscopic Analysis

Spectroscopic data is essential for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.82 | d | 6.9 |

| CH | 5.20 | q | 6.8 |

| Aromatic CH | 7.37-7.45 | m | - |

Note: The provided data is for an intermediate, (S)-N-(Cyanomethylene)-1-phenylethylamine Oxide, in CDCl₃.[4] The spectrum of the final product will show characteristic signals for the N-OH and N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | 16.1 |

| CH | 63.0 |

| Aromatic C | 127.0, 129.5, 129.9, 130.3, 131.0, 135.7 |

Note: The provided data is for the p-toluenesulfonic acid salt in CD₃OD.[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H/O-H stretch | ~3100-3400 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-N stretch | ~1000-1250 |

| C-O stretch | ~1000-1200 |

Note: The provided data is for the p-toluenesulfonic acid salt.[4]

Applications in Asymmetric Synthesis and Drug Development

This compound serves as a valuable chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.

Role as a Chiral Auxiliary

The stereogenic center of this compound can effectively control the stereochemical outcome of reactions on a tethered substrate. For example, it can be used in the synthesis of chiral α-amino acids or other chiral building blocks.

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[7][8][9][10]

-

Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can cause skin and eye irritation.[11][12]

-

Precautions: Use in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] If swallowed, seek medical attention.

References

-

An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. ACS Publications. [Link]

-

n-hydroxy-(s)-1-phenylethylamine oxalate. Organic Syntheses. [Link]

-

An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine. Organic Process Research & Development. [Link]

-

Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate. LookChem. [Link]

-

O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. PubChem. [Link]

-

O-(1-phenylethyl)hydroxylamine. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound CAS#: 53933-47-4 [amp.chemicalbook.com]

- 3. N-(1-Phenylethyl)hydroxylamine | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-1-Phenylethylhydroxylamine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of (S)-1-Phenylethylhydroxylamine, a critical chiral intermediate in synthetic chemistry and drug development. We will explore its fundamental properties, synthesis, and applications, offering field-proven insights to facilitate its effective use in research and manufacturing.

Core Identity: CAS Number and Synonyms

This compound is a chiral hydroxylamine derivative widely employed as a building block for the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it a valuable tool in asymmetric synthesis.

The definitive identifier for this compound is its CAS Number: 53933-47-4 [1][2].

It is also known by several synonyms in scientific literature and commercial catalogs:

-

(S)-N-(1-Phenylethyl)hydroxylamine[1]

-

N-[(1S)-1-phenethyl]hydroxylamine[1]

-

Benzenemethanamine, N-hydroxy-α-methyl-, (αS)-[1]

-

(S)-N-(alpha-Methylbenzyl)hydroxylamine[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point | 251 °C | [1] |

| Density | 1.060 g/cm³ | [1] |

| Flash Point | 117 °C | [1] |

| pKa | 13.26 ± 0.50 (Predicted) | [1] |

Synthesis of this compound: A Scalable Approach

The synthesis of enantiomerically pure this compound is a critical process for its application in pharmaceutical development. A robust and scalable three-step, single-solvent telescoped process has been reported, which is amenable to large-scale manufacturing.[4][5] This protocol offers high efficiency and minimizes the need for intermediate purification steps.

Synthetic Workflow Overview

The synthesis begins with the reaction of (S)-α-methylbenzylamine with bromoacetonitrile to form (S)-2-(1-phenylethylamino)acetonitrile. This intermediate is then oxidized to the corresponding nitrone, (S)-N-(cyanomethylene)-1-phenylethylamine oxide. Finally, hydrolysis of the nitrone yields the desired (S)-N-(1-phenylethyl)hydroxylamine, which can be isolated as a stable salt, such as the p-toluenesulfonate or oxalate salt.[4][6][7]

Caption: Scalable three-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound as its oxalate salt.

Step 1: Synthesis of (S)-[(1-Phenylethyl)amino]acetonitrile [5][6]

-

To a solution of (S)-(-)-1-phenylethylamine in a suitable organic solvent such as dichloromethane or ethyl acetate, add a non-nucleophilic base (e.g., Hünig's base).

-

Cool the mixture in an ice bath.

-

Slowly add bromoacetonitrile to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-[(1-phenylethyl)amino]acetonitrile.

Step 2: Synthesis of [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide [5][6]

-

Dissolve the crude (S)-[(1-phenylethyl)amino]acetonitrile in dichloromethane and cool the solution in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at ambient temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the crude nitrone.

Step 3: Hydrolysis and Isolation as the Oxalate Salt [6][7]

-

The crude nitrone is subjected to hydrolysis.

-

After hydrolysis, the mixture is worked up by extracting the aqueous phase with dichloromethane.

-

The combined organic extracts are dried and concentrated.

-

The resulting oil is dissolved in methanol, and a solution of oxalic acid in ether is added to precipitate the (S)-N-1-phenylethylhydroxylamine oxalate as white crystals.

-

The crystals are collected by filtration, washed with ether, and dried under reduced pressure.

Causality Behind Experimental Choices:

-

Use of a non-nucleophilic base: Hünig's base is employed to scavenge the hydrobromic acid formed during the alkylation step without competing with the primary amine as a nucleophile.

-

Portion-wise addition of m-CPBA at low temperature: The oxidation of the secondary amine to the nitrone is an exothermic process. Slow addition at low temperature helps to control the reaction rate and prevent over-oxidation or side reactions.

-

Isolation as a salt: this compound is often isolated as a salt (oxalate or p-toluenesulfonate) to improve its stability and ease of handling, as the free hydroxylamine can be less stable.

Applications in Drug Development and Chiral Synthesis

This compound is a valuable chiral auxiliary and building block in asymmetric synthesis. Its primary application lies in the preparation of enantiomerically pure pharmaceutical compounds. For instance, it has been utilized in the synthesis of candidate drug molecules for the treatment of osteoarthritis.[5]

The hydroxylamine functionality can be further elaborated to introduce other functional groups, while the chiral phenylethyl moiety serves to direct the stereochemical outcome of subsequent reactions. This makes it a versatile intermediate for the synthesis of complex chiral molecules.

The analysis of chiral amines is a critical aspect of quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a common technique for separating enantiomers, often after derivatization with a chiral agent to form diastereomers that can be resolved on a standard achiral column.[8][9] The principles of chiral separation are fundamental to ensuring the enantiomeric purity of drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[10][11]

Conclusion

This compound is a cornerstone chiral intermediate for the modern synthetic chemist, particularly within the pharmaceutical industry. Its well-defined properties and the availability of scalable synthetic routes underscore its importance. A thorough understanding of its synthesis and handling, as detailed in this guide, is paramount for its successful application in the development of new, enantiomerically pure therapeutic agents.

References

- An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine.

- n-hydroxy-(s)-1-phenylethylamine oxalate - Organic Syntheses Procedure. Organic Syntheses.

- An Improved Process for the Synthesis and Isolation of (S)-N-(1-Phenylethyl)hydroxylamine.

- This compound CAS#: 53933-47-4. ChemicalBook.

- Production Method of N-Hydroxy-(S)

- N-(1-Phenylethyl)hydroxylamine. CymitQuimica.

- (S)-(-)-1-Phenylethylamine | CAS#:98-84-0. Chemsrc.

- N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid. PubChem.

- (R)-1-Phenylethylhydroxylamine [CAS# 67377-55-3]. chemBlink.

- This compound | 53933-47-4. ChemicalBook.

- O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625. PubChem.

- (S)-N-(1-Phenylethyl)hydroxylamine. CymitQuimica.

- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)

- Current Analysis of Color Separation of Chiral Enantiomers via Pyrogallol Red Indicator and UV-Vis Spectrophotometry and Future Applications for Chiral Identification.

- Structure of (S)-(-)-(1)-phenylethylamine showing the priority of groups attached to the stereocenter (in asterix) according to the CIP sequence rule.

- Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central.

- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

Sources

- 1. This compound CAS#: 53933-47-4 [amp.chemicalbook.com]

- 2. This compound | 53933-47-4 [chemicalbook.com]

- 3. N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | C10H13NO5 | CID 11954986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Production Method of N-Hydroxy-(S)-1-phenylethylamine oxalate - Chempedia - LookChem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-1-Phenylethylhydroxylamine: A Technical Guide

This guide provides a detailed analysis of the expected spectroscopic characteristics of (S)-1-Phenylethylhydroxylamine, a chiral molecule of interest in synthetic chemistry and drug development. The elucidation of its structure through spectroscopic methods is fundamental for quality control, reaction monitoring, and understanding its chemical behavior. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Introduction to this compound and its Spectroscopic Importance

This compound is a chiral hydroxylamine derivative. Its structure, featuring a stereocenter at the benzylic position, a phenyl ring, and a hydroxylamine moiety, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for confirming its identity, assessing enantiomeric purity, and understanding its reactivity. The following sections will provide a detailed breakdown of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the protons associated with the hydroxylamine group. The chemical shifts are influenced by the electronic environment of each proton.[1][2]

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 | Multiplet | The protons on the benzene ring are deshielded by the ring current, leading to signals in the aromatic region.[1][3][4] The substitution pattern will lead to a complex multiplet. | |

| Benzylic Proton (CH) | ~4.0 - 4.5 | Quartet | ~7 | This proton is adjacent to both the phenyl group and the chiral center, as well as the methyl group, resulting in a downfield shift and splitting into a quartet by the three methyl protons.[5][6] |

| Methyl Protons (CH₃) | ~1.3 - 1.5 | Doublet | ~7 | These protons are coupled to the single benzylic proton, resulting in a doublet. |

| Hydroxylamine Protons (NH-OH) | Broad, variable | Singlet (broad) | The chemical shifts of N-H and O-H protons are often broad and can vary significantly due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their signals may sometimes not be observed. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom.[7]

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Quaternary Aromatic Carbon (C-ipso) | ~140 - 145 | The carbon atom directly attached to the ethylamine group is deshielded.[8][9] |

| Aromatic Carbons (CH) | ~125 - 129 | Carbons in an aromatic ring typically resonate in this region.[10] Due to the chirality and substitution, four distinct signals are expected for the remaining five aromatic carbons. |

| Benzylic Carbon (CH) | ~60 - 65 | The carbon atom attached to the nitrogen and the phenyl group is significantly deshielded. |

| Methyl Carbon (CH₃) | ~20 - 25 | The methyl carbon is in a typical aliphatic region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Use a ¹³C-equipped NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[11]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| 3200 - 3500 (broad) | O-H stretch | Hydroxyl | The O-H stretch in hydroxylamines typically appears as a broad band due to hydrogen bonding.[12][13][14][15] |

| 3100 - 3400 (medium) | N-H stretch | Amine | The N-H stretching vibration is also expected in this region.[16][17][18] |

| 3000 - 3100 (medium) | C-H stretch | Aromatic | Characteristic C-H stretching of the benzene ring.[11] |

| 2850 - 3000 (medium) | C-H stretch | Aliphatic | C-H stretching of the methyl and methine groups.[16] |

| 1450 - 1600 (medium) | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[11] |

| ~850 - 1000 (medium) | N-O stretch | Hydroxylamine | The N-O stretching frequency is a key indicator of the hydroxylamine group.[12][13] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty sample holder or solvent is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₁NO) is 137.18 g/mol .[19][20] The molecular ion peak [M]⁺ should be observed at m/z 137.

-

Major Fragmentation Pathways: The fragmentation of N-phenyl substituted compounds and phenyl alkanes often involves cleavage of bonds adjacent to the phenyl group and the nitrogen atom.[21][22][23][24]

Predicted Major Fragment Ions:

| m/z | Proposed Fragment | Rationale |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical is a common fragmentation pathway for ethyl-substituted compounds. |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment is plausible. A related compound, 1-phenethylamine, shows a base peak at m/z 106.[25] |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion is a very common fragmentation for compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Loss of the entire ethylhydroxylamine side chain to give the phenyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Fragmentation Workflow Diagram:

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The spectroscopic data for this compound, as predicted from established principles and comparison with analogous structures, provides a robust framework for its characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure, including the connectivity of its atoms and the nature of its functional groups. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chiral molecule, ensuring scientific integrity and facilitating further research and development.

References

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

-

12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. PDF. [Link]

-

Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. The Journal of Chemical Physics. [Link]

-

INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. CaltechAUTHORS. [Link]

-

Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

1-Phenethylamine. PubChem. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. ResearchGate. [Link]

-

The Vibrational Spectra and Structure of Solid Hydroxylamine and Deutero-Hydroxylamine. The Journal of Chemical Physics. [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

-

O-(1-phenylethyl)hydroxylamine. PubChem. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

The Vibrational Spectra and Structure of Solid Hydroxylamine and Deutero‐Hydroxylamine. TIB.eu. [Link]

-

IR Tables, UCSC. University of California, Santa Cruz. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

IR Absorption Table. Michigan State University. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Making sure you're not a bot! [tib.eu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. IR Absorption Table [webspectra.chem.ucla.edu]

- 19. N-(1-Phenylethyl)hydroxylamine | CymitQuimica [cymitquimica.com]

- 20. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: The Role of (S)-1-Phenylethylamine and its Hydroxylamine Analogs in Asymmetric Synthesis: A Mechanistic Guide

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single stereoisomer. Asymmetric synthesis, the selective production of one enantiomer, relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. Among the most reliable and widely adopted strategies is the use of chiral auxiliaries—enantiopure compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation.

(S)-1-Phenylethylamine (α-PEA) stands as a privileged and foundational chiral inducer in this field.[1][2] Its commercial availability, low cost, and robust ability to induce chirality have made it a workhorse for decades.[3] This guide will first provide an in-depth exploration of the well-established mechanism of action for (S)-1-phenylethylamine, focusing on the principles of steric control that govern its effectiveness.

Subsequently, we will explore the distinct world of its hydroxylamine analog, (S)-1-phenylethylhydroxylamine. While not a direct replacement for the amine auxiliary, chiral hydroxylamines represent a class of molecules with unique synthetic challenges and emerging applications. We will examine the modern catalytic methods developed for their synthesis and discuss their mechanistic roles, which differ significantly from the traditional auxiliary model. This comprehensive analysis will provide researchers with both a solid grounding in a classic stereocontrol method and insights into a developing area of asymmetric synthesis.

Part I: The Foundational Mechanism: (S)-1-Phenylethylamine as a Chiral Auxiliary

The primary role of (S)-1-phenylethylamine in asymmetric synthesis is to serve as a chiral auxiliary. The general workflow involves three key stages: covalent attachment of the amine to a prochiral substrate (often a carboxylic acid derivative), a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[3]

Core Principle: Steric Hindrance and Conformational Rigidity

The stereochemical control exerted by the (S)-1-phenylethylamine moiety is overwhelmingly governed by steric hindrance.[4] When attached to a substrate, such as to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate. This forces an incoming reagent or electrophile to approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.

For reactions involving enolates, such as alkylations or aldol additions, the predictability of this model is enhanced by the formation of a rigid, chelated transition state. The lithium enolate of an N-acyl derivative, for example, can adopt a specific conformation where the phenyl group is oriented to create a highly differentiated steric environment.

This chelated intermediate freezes the conformation between the stereocenter of the auxiliary and the enolate nitrogen, forcing the phenyl group to block the si-face of the enolate.[1] Consequently, the electrophile can only attack the re-face, leading to a high degree of diastereoselectivity in the newly formed stereocenter.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Amide

The following protocol is a representative example of using (S)-1-phenylethylamine to synthesize an α-substituted carboxylic acid.[5]

Step 1: Formation of the N-Propionyl Amide

-

Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

-

Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify by flash column chromatography to isolate the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

-

Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH).

-

Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent for recovery.[4]

-

Acidify the remaining aqueous layer and extract the desired α-substituted carboxylic acid product.

| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| Alkylation | N-Propionyl-(S)-PEA | Benzyl Bromide | >95% |

| Aldol Reaction | N-Propionyl-(S)-PEA | Benzaldehyde | >90% (anti-aldol) |

| Conjugate Addition | N-Cinnamoyl-(S)-PEA | Lithium Dibutylcuprate | >98% |

Table 1: Representative diastereoselectivities achieved using (S)-1-phenylethylamine as a chiral auxiliary.

Part II: The World of Chiral Hydroxylamines: Synthesis and Mechanistic Diversity

Chiral hydroxylamines are valuable structural motifs found in numerous pharmaceuticals and agrochemicals.[6] However, their direct asymmetric synthesis presents a significant challenge compared to their amine counterparts, primarily due to the labile N-O bond, which is prone to cleavage under many reaction conditions.[7][8] Consequently, this compound is not typically used as a robust chiral auxiliary in the same manner as α-PEA. Instead, its significance lies in its synthesis and its role as a chiral building block or ligand precursor.

Modern Synthetic Routes to Chiral Hydroxylamines

The most direct and efficient methods for preparing chiral hydroxylamines involve the asymmetric hydrogenation of oximes or nitrones. This avoids the multi-step processes often required in classical synthesis.

Catalytic Asymmetric Hydrogenation of Oximes: A persistent challenge in this area has been the selective reduction of the C=N bond without causing cleavage of the weak N-O bond.[7] Recent breakthroughs have utilized specialized transition metal catalysts to achieve this transformation with high enantioselectivity. For instance, iridium(III) complexes bearing chiral cyclopentadienyl ligands have proven effective for the asymmetric hydrogenation of oximes to their corresponding hydroxylamines, achieving enantiomeric ratios up to 98:2.[8] Similarly, nickel-based catalysts have emerged as an earth-abundant alternative for this challenging reduction.[7]

Mechanistic Roles in Asymmetric Synthesis

Unlike the steric-directing role of α-PEA, chiral hydroxylamines participate in asymmetric synthesis through different mechanisms, often as part of a larger catalytic system or as specialized nucleophiles.

-

Precursors to Chiral Ligands: The hydroxylamine moiety is a key component of hydroxamic acids, which have emerged as highly effective ligands for transition metal-catalyzed reactions.[9] Chiral hydroxamic acids can coordinate with metals like copper, rhodium, or palladium to create a chiral catalytic environment capable of inducing high enantioselectivity in C-H activation, cyclization, and other transformations.[9] In this context, this compound serves as a chiral building block for the synthesis of these more complex ligands.

-

Chiral Nucleophiles in Conjugate Additions: Chiral O-alkylhydroxylamines can act as effective nucleophiles in asymmetric conjugate addition reactions. For example, they can be added to α,β-unsaturated carbonyl compounds in the presence of a chiral catalyst system (such as a rare-earth metal complex) to generate new stereocenters with high enantiomeric excess.[10] The mechanism involves the formation of a chiral metal-enolate intermediate, where the stereochemical outcome is controlled by the catalyst-ligand complex rather than by a covalently bound auxiliary.

-

Electrophilic Amination Reagents: Derivatives of hydroxylamines are frequently used as electrophilic nitrogen sources.[10] While less common, chiral versions can, in principle, be used to transfer an amino group stereoselectively, although this application is still an emerging area of research.

Conclusion

(S)-1-Phenylethylamine and this compound, while structurally similar, occupy distinct and complementary spaces in the field of asymmetric synthesis. (S)-1-Phenylethylamine is a quintessential chiral auxiliary whose mechanism of action is firmly rooted in the principles of sterically controlled diastereoselection. Its reliability and predictability have cemented its status as a foundational tool for constructing chiral molecules.

In contrast, this compound and other chiral hydroxylamines are more specialized. Their synthesis has been a focus of modern catalytic innovation, overcoming the inherent instability of the N-O bond. Their mechanistic contributions are more diverse, serving not as simple steric shields, but as precursors to sophisticated chiral ligands and as unique nucleophiles in catalyzed reactions. For the modern researcher, understanding the well-established power of the former and the emerging potential of the latter provides a richer, more versatile toolkit for tackling the challenges of asymmetric synthesis.

References

- A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries. (n.d.). Benchchem. Retrieved January 17, 2026.

-

Catalytic Asymmetric Oxidation of Amines to Hydroxylamines. (2023). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. (2022). InCatT - Innovative Catalyst Technologies. Retrieved January 17, 2026, from [Link]

-

Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. (2020). Science. Retrieved January 17, 2026, from [Link]

-

Synthesis of optically active N-hydroxylamines by asymmetric hydrogenation of nitrones with iridium catalysts. (2000). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

- (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... (n.d.).

- General synthetic scheme for the preparation of chiral α-phenylethylamines. (n.d.).

- Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. (n.d.). Benchchem. Retrieved January 17, 2026.

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). PubMed. Retrieved January 17, 2026, from [Link]

- Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 17, 2026.

-

(PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. Retrieved January 17, 2026, from [Link]

-

Asymmetric-Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). MDPI. Retrieved January 17, 2026, from [Link]

- improving the stereoselectivity of reactions involving 1-phenylethylamine. (n.d.). Benchchem. Retrieved January 17, 2026.

- Application Notes and Protocols: Ethyl (S)-1-phenylethylcarbamate in Asymmetric Synthesis. (n.d.). Benchchem. Retrieved January 17, 2026.

- The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). (n.d.).

-

Stereoselective and Stereospecific Reactions. (2024). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 8. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]

Theoretical and Spectroscopic Determination of (S)-1-Phenylethylhydroxylamine Chirality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The absolute configuration of chiral molecules is a critical determinant of their pharmacological and toxicological profiles. (S)-1-Phenylethylhydroxylamine, a derivative of the ubiquitous chiral auxiliary 1-phenylethylamine, represents a key structural motif in asymmetric synthesis and drug discovery.[1][2] This guide provides an in-depth technical framework for the theoretical and experimental determination of its chirality. We will explore the application of high-level computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict chiroptical properties.[3][4] These theoretical predictions are then benchmarked against experimental data from Electronic Circular Dichroism (ECD) spectroscopy, establishing a robust, self-validating system for unambiguous stereochemical assignment. This document is intended for researchers and professionals in chemistry and drug development, offering both the theoretical underpinnings and practical methodologies required for rigorous chiral analysis.

Introduction: The Imperative of Chirality in Modern Drug Discovery

Chirality is a fundamental property of molecular systems that has profound implications in pharmacology. More than half of all commercial drugs are chiral compounds, and their biological activity is often enantiomer-specific.[5][6] The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to significant variations in efficacy, metabolism, and toxicity. The classic, tragic example of thalidomide underscores the critical need for stereochemical control in drug development.

The 1-phenylethylamine scaffold is a "privileged" chiral structure, widely employed as a chiral auxiliary to guide the stereochemical outcome of chemical reactions.[1][7] Its hydroxylamine derivative, this compound, is of significant interest due to the introduction of a versatile functional group while retaining the potent chiral-inducing core. Determining and confirming the absolute configuration of such molecules is not merely an academic exercise; it is a regulatory and safety necessity. This guide focuses on the synergistic use of theoretical calculations and chiroptical spectroscopy to achieve this with a high degree of confidence.

The Theoretical Framework: A Computational Approach to Chirality

The absolute configuration of a chiral molecule can be determined by comparing its experimentally measured chiroptical properties with those predicted by quantum chemical calculations.[3] Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for this purpose because the resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.[8]

Our computational strategy is a multi-step process designed to accurately model the molecular system and predict its ECD spectrum.

Logical Workflow for Computational Chirality Studies

The following diagram outlines the comprehensive workflow for the theoretical determination of absolute configuration.

Caption: Workflow for absolute configuration determination.

Expertise in Method Selection: Causality Behind the Choices

The accuracy of the final prediction hinges on the appropriate selection of computational methods at each step.

| Step | Method | Rationale & Justification |

| Conformational Search | Molecular Mechanics (e.g., MMFF) followed by DFT refinement | This compound has rotational freedom around several bonds. Chiroptical properties are a population-weighted average of all stable conformers.[9] A thorough search is essential to locate all relevant low-energy structures. |

| Geometry Optimization | Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-31G(d)). | DFT offers the best compromise between computational cost and accuracy for optimizing the geometries of organic molecules.[10] Frequency calculations at the same level of theory are mandatory to confirm that the optimized structures are true energy minima. |

| Excited State Calculations | Time-Dependent DFT (TD-DFT) with a long-range corrected functional (e.g., CAM-B3LYP) and a larger basis set (e.g., def2-TZVP). | TD-DFT is the workhorse for calculating ECD spectra.[4] Standard hybrid functionals like B3LYP can sometimes fail to accurately predict ECD bands, especially for charge-transfer excitations. Long-range corrected functionals like CAM-B3LYP often provide more reliable results.[11] |

| Solvent Effects | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD). | Experiments are conducted in solution. The solvent can influence both the conformational equilibrium and the electronic transitions. Implicit solvent models like PCM provide a computationally efficient way to account for these bulk electrostatic effects.[12] |

Detailed Protocols: A Self-Validating System

Trustworthiness in computational science is achieved when theoretical predictions are validated by robust experimental data. The following protocols provide a step-by-step guide to achieving this synergy.

Protocol: Computational Prediction of ECD Spectrum

-

Structure Preparation : Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search : Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all potential low-energy conformers.

-

DFT Optimization : Take the unique conformers from the previous step and perform a full geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory in a chosen solvent model like PCM for methanol).

-

Conformer Selection : Discard any conformers with imaginary frequencies. Calculate the relative free energies (ΔG) of the remaining conformers. Select all conformers within a reasonable energy window (e.g., 2-3 kcal/mol) of the global minimum.

-

Boltzmann Averaging : Calculate the Boltzmann population of each selected conformer at the experimental temperature (e.g., 298 K).

-

TD-DFT Calculations : For each selected conformer, perform a TD-DFT calculation (e.g., at the CAM-B3LYP/def2-TZVP level with the same solvent model) to compute the rotatory strengths for at least 30-50 electronic transitions.

-

Spectrum Simulation : Generate the final, Boltzmann-averaged ECD spectrum by summing the contributions from each conformer. Each transition is typically broadened using a Gaussian function (with a standard deviation of ~0.2-0.4 eV) to simulate the experimental spectrum.

Protocol: Experimental Measurement of ECD Spectrum

-

Sample Preparation : Ensure the this compound sample is of high enantiomeric purity, confirmed by chiral HPLC or SFC. Prepare a solution of known concentration (e.g., 0.1-0.5 mg/mL) in a suitable, UV-transparent solvent (e.g., methanol or acetonitrile). The solvent must be the same as that used in the computational model.

-

Instrument Setup : Use a calibrated circular dichroism spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Blank Measurement : Record the spectrum of the pure solvent in the same quartz cuvette that will be used for the sample. This will serve as the baseline.

-

Sample Measurement : Record the spectrum of the sample solution over the desired wavelength range (e.g., 190-400 nm).

-

Data Processing : Subtract the solvent baseline from the sample spectrum. Convert the observed ellipticity (θ) in millidegrees to molar circular dichroism (Δε) in M⁻¹cm⁻¹, which is the standard unit for comparison with theoretical data.

Data Interpretation and Assignment of Configuration

The final step is the direct comparison of the computationally predicted ECD spectrum for the (S)-enantiomer with the experimentally measured spectrum.

-

Positive Confirmation : If the signs, positions, and relative intensities of the Cotton effects (the peaks and troughs) in the simulated spectrum match those of the experimental spectrum, the absolute configuration of the synthesized sample is confidently assigned as (S).

-

Negative Confirmation : If the experimental spectrum is a mirror image of the simulated spectrum for the (S)-enantiomer, it indicates that the synthesized sample is actually the (R)-enantiomer.

The diagram below illustrates the principle of using a chiral auxiliary, the foundational concept behind the utility of molecules like this compound.

Caption: General workflow for using a chiral auxiliary.

Conclusion

The combination of theoretical modeling via DFT/TD-DFT and experimental validation through ECD spectroscopy provides a powerful and reliable methodology for the determination of absolute configuration. This integrated approach embodies the principles of scientific integrity by demanding that computational hypotheses be confirmed by empirical evidence. For drug development professionals and researchers, mastering this workflow is essential for ensuring the stereochemical integrity of chiral molecules like this compound, thereby accelerating the development of safe and effective therapeutics.

References

-

Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]

-

Li, X., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]

-

Mennucci, B., et al. (2010). Electronic circular dichroism of chiral alkenes: B3LYP and CAM-B3LYP calculations. Physical Chemistry Chemical Physics. [Link]

-

Gawroński, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

-

Pipolo, S., et al. (2023). Electronic circular dichroism from real-time propagation in state space. The Journal of Chemical Physics. [Link]

-

Ma, F., et al. (2022). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Molecules. [Link]

-

Wang, Y., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry. [Link]

-